2-Fluorobenzal bromide

Description

Contextual Significance of Fluorine-Containing Organic Molecules in Advanced Synthesis

The introduction of fluorine into organic molecules is a significant trend in modern chemical research, profoundly altering the parent molecule's properties. tcichemicals.com Fluorine's high electronegativity and small atomic radius, which is comparable to that of a hydrogen atom, allow it to modify a molecule's electronic characteristics without significantly changing its size. tcichemicals.comnumberanalytics.com This strategic incorporation can enhance properties such as lipophilicity, metabolic stability, and bioavailability, making organofluorine compounds highly valuable in fields like pharmaceuticals, agrochemicals, and materials science. numberanalytics.comchinesechemsoc.orgtandfonline.com It is estimated that about 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org The carbon-fluorine (C-F) bond is one of the strongest covalent single bonds in organic chemistry, contributing to the increased stability and inertness of fluorinated compounds. chinesechemsoc.orglew.ro This stability is a key reason for their use in materials like fluoropolymers (e.g., Teflon) and as refrigerants. tcichemicals.com Despite fluorine's abundance on Earth, primarily in inorganic minerals like fluorite (CaF₂), naturally occurring organofluorine compounds are exceedingly rare. tcichemicals.comchinesechemsoc.org Consequently, the vast majority of fluorinated organic compounds used in academia and industry are the result of synthetic chemistry. chinesechemsoc.org

Overview of Benzylic Halides as Versatile Synthetic Intermediates

Benzylic halides are a class of organic compounds that serve as crucial intermediates in a wide range of chemical syntheses. nih.gov Their structure, which features a halogen atom attached to a carbon adjacent to a benzene (B151609) ring, makes them particularly reactive. masterorganicchemistry.com This heightened reactivity stems from the relative weakness of the benzylic C-H bond and the stability of the resulting benzylic carbocation or radical intermediate, which is stabilized by resonance with the aromatic ring. masterorganicchemistry.comdoubtnut.comlibretexts.org

Benzylic halides are highly susceptible to nucleophilic substitution reactions, proceeding readily through either S(_N)1 or S(_N)2 mechanisms depending on the substitution of the benzylic carbon. quora.comucalgary.ca Primary benzylic halides typically favor the S(_N)2 pathway, while secondary and tertiary ones react via the S(_N)1 mechanism. libretexts.orgucalgary.ca This reactivity allows for the straightforward introduction of a variety of functional groups, making them precursors for synthesizing an array of more complex molecules, including amines, ethers, esters, and diarylmethanes. nih.govnih.govrsc.org Their utility is prominent in medicinal chemistry, agrochemistry, and materials science, where they act as building blocks for creating new bioactive compounds and materials. nih.govgoogle.com

Historical Development and Current Research Trajectories of 2-Fluorobenzyl Bromide and Related Analogs

The field of organofluorine chemistry began in the 19th century, even before elemental fluorine was isolated. nih.gov Early milestones included the first synthesis of an organofluorine compound by halogen exchange in 1862 and the first formation of an aryl carbon-fluorine bond in 1870. nih.gov A significant advancement came in 1898 with Swarts's report on aromatic compounds with fluorinated side chains. nih.gov The development of key fluorination methods, such as the Balz-Schiemann reaction in 1927 and nucleophilic halogen exchange (the Halex process), further enabled the synthesis of fluoroaromatic compounds. nih.govacs.org

Research on specific fluorinated benzylic halides, like 2-fluorobenzyl bromide and its analogs, is driven by their utility as synthetic intermediates. nih.gov Current research focuses on developing greener, more efficient, and selective methods for their synthesis and subsequent reactions. For example, recent studies have explored photocatalysis for benzylic C(sp3)–H fluorination and metal-free conditions for dehalogenation and benzylation reactions of benzyl (B1604629) halides. rsc.orgbeilstein-journals.org The investigation into analogs like 2-Cyano-5-Fluorobenzyl Bromide and 5-Chloro-2-fluorobenzyl bromide highlights the ongoing effort to create novel building blocks for the pharmaceutical and agrochemical industries. openpr.comprof-research.com The development of new, easier-to-handle fluorinating reagents continues to be a major trajectory, moving away from hazardous traditional reagents like elemental fluorine. beilstein-journals.org

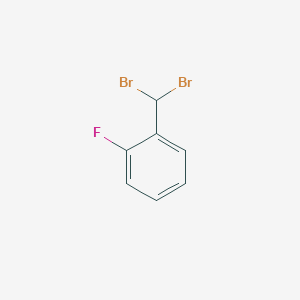

Nomenclature and Structural Considerations: Distinguishing 2-Fluorobenzyl Bromide (C₆H₄F-CH₂Br) from 2-Fluorobenzal Bromide (C₆H₄F-CHBr₂)

Understanding the precise nomenclature is critical to differentiating between closely related benzylic halides. The distinction between "benzyl" and "benzal" refers to the number of substituents on the benzylic carbon atom, which is the carbon directly attached to the benzene ring.

Benzyl refers to a C₆H₅CH₂– group. Therefore, 2-Fluorobenzyl bromide has a single bromine atom substituting one of the hydrogen atoms on the methyl group of 2-fluorotoluene (B1218778). Its chemical structure is C₆H₄F-CH₂Br. quora.comyoutube.com

Benzal refers to a C₆H₅CH= group, where the benzylic carbon is attached to two other atoms besides the ring. In the context of halides, this means two halogen atoms are attached to the benzylic carbon. Thus, This compound has two bromine atoms on the benzylic carbon, giving it the structure C₆H₄F-CHBr₂. quora.comquora.com

The presence of one versus two bromine atoms dramatically affects the compound's reactivity and subsequent synthetic applications.

Interactive Data Table: Structural and Nomenclature Comparison

| Feature | 2-Fluorobenzyl Bromide | This compound |

| Systematic Name | 1-(Bromomethyl)-2-fluorobenzene | 1-(Dibromomethyl)-2-fluorobenzene |

| Synonym | α-Bromo-2-fluorotoluene | None commonly cited |

| Chemical Formula | C₇H₆BrF | C₇H₅Br₂F |

| Molecular Weight | 189.02 g/mol sigmaaldrich.com | 267.92 g/mol synquestlabs.com |

| Benzylic Group | Benzyl (–CH₂Br) youtube.com | Benzal (–CHBr₂) quora.com |

| CAS Registry No. | 446-48-0 nist.gov | 220141-76-4 synquestlabs.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(dibromomethyl)-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNGJCDLAMBUKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(Br)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001298739 | |

| Record name | 1-(Dibromomethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220141-76-4 | |

| Record name | 1-(Dibromomethyl)-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220141-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Dibromomethyl)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001298739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-(dibromomethyl)-2-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2 Fluorobenzyl Bromide

Nucleophilic Substitution Reactions and Their Scope

2-Fluorobenzyl bromide is a versatile reagent in organic synthesis, primarily owing to the reactivity of its benzylic bromide moiety. This functional group is susceptible to nucleophilic attack, enabling the introduction of the 2-fluorobenzyl group into a wide array of molecular structures. prepchem.com The reactions typically proceed via nucleophilic substitution mechanisms, with the specific pathway (S_N1 or S_N2) being influenced by factors such as the nature of the nucleophile, solvent polarity, and reaction temperature. preprints.org

The benzylic carbon in 2-fluorobenzyl bromide is an electrophilic center, readily undergoing S_N2 reactions. In this bimolecular process, a nucleophile attacks the carbon atom, displacing the bromide leaving group in a single, concerted step. The reactivity in an S_N2 pathway is sensitive to steric hindrance around the reaction center. preprints.org While the ortho-fluoro substituent introduces some steric bulk compared to unsubstituted benzyl (B1604629) bromide, the compound remains highly reactive towards a variety of nucleophiles. combi-blocks.com

The benzylic position is crucial as the adjacent phenyl ring can stabilize the transition state of both S_N1 and S_N2 reactions. For S_N2 reactions, the overlap of the p-orbitals of the aromatic ring with the reacting C-Br bond orbital helps to lower the energy of the transition state. However, with weaker nucleophiles or in polar protic solvents, the reaction can also proceed via an S_N1 mechanism. This pathway involves the formation of a relatively stable secondary benzylic carbocation, which is stabilized by resonance with the phenyl ring. preprints.org The presence of the electron-withdrawing fluorine atom at the ortho position can slightly destabilize the carbocation intermediate, potentially favoring the S_N2 pathway under conditions where both are plausible. preprints.org

2-Fluorobenzyl bromide serves as a key alkylating agent for a diverse range of nitrogen-based nucleophiles, a critical transformation in the synthesis of many biologically active compounds.

Reactions with Azides: The substitution of the bromide with an azide (B81097) ion is a common and efficient reaction. For instance, 2-fluorobenzyl azide can be prepared by reacting 2-fluorobenzyl bromide with sodium azide. This transformation is often a crucial step for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions. rsc.orgrjpbcs.com The reaction conditions can be adapted, with successful syntheses reported in solvents like dimethylformamide (DMF) or acetone (B3395972)/water mixtures. rsc.orgrjpbcs.com

Table 1: Synthesis of 2-Fluorobenzyl Azide

Reactions with Amines and Derivatives: The compound readily alkylates primary and secondary amines. For example, its reaction with O-methylhydroxylamine hydrochloride under basic conditions yields N-(2-fluorobenzyl)-O-methylhydroxylamine. mdpi.com This highlights its utility in forming C-N bonds with various amine derivatives.

Reactions with Heterocyclic Systems: N-alkylation of nitrogen-containing heterocycles is a widely used application. 2-Fluorobenzyl bromide has been successfully employed to introduce the 2-fluorobenzyl moiety onto various ring systems, including pyrazoles, indoles, and purines. google.com These reactions are typically performed in a polar aprotic solvent like DMF with a base such as potassium carbonate (K₂CO₃) to deprotonate the heterocyclic nitrogen, creating a potent nucleophile. farmaciajournal.comsioc-journal.cn For example, 1-(2-fluorobenzyl)-1H-indole-2,3-dione is synthesized from isatin (B1672199) and 2-fluorobenzyl bromide using sodium hydride (NaH) as a base in DMF. farmaciajournal.com Similarly, the synthesis of a precursor to the pharmaceutical agent Trelagliptin involves the N-alkylation of a pyrazolo[3,4-b]pyridine core with 2-fluorobenzyl bromide. sioc-journal.cn

The electrophilic nature of 2-fluorobenzyl bromide also allows for reactions with oxygen and sulfur-based nucleophiles to form ethers and thioethers, respectively.

Reactions with Oxygen Nucleophiles: Alkylation of oxygen nucleophiles, such as alcohols and carboxylates, is a key transformation. For instance, the synthesis of 4-(2-Fluorobenzyl)tetrahydro-2H-pyran-4-carboxylic acid involves the reaction of 2-fluorobenzyl bromide with tetrahydro-2H-pyran-4-carboxylic acid in the presence of a base. acs.org In another example, diethyl (2-fluorobenzyl)(3-methylbut-2-enyl)malonate is formed through the benzylation of a malonic ester derivative with 2-fluorobenzyl bromide.

Reactions with Sulfur Nucleophiles: Thioethers containing the 2-fluorobenzyl group are synthesized via the reaction of 2-fluorobenzyl bromide with thiolates. These sulfur-containing compounds are important in medicinal chemistry. Research has shown the synthesis of complex 1,3,4-thiadiazole (B1197879) thioether derivatives, where a sulfur-containing heterocyclic thiol reacts with 2-fluorobenzyl bromide to form the corresponding thioether linkage. For example, 2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-((2-fluorobenzyl)thio)-1,3,4-thiadiazole was synthesized as part of a study on novel biologically active compounds.

Reactions with Nitrogen-Based Nucleophiles (e.g., amines, azides, heterocyclic systems).

Catalytic Transformations and Cross-Coupling Chemistry

Beyond classical nucleophilic substitutions, 2-fluorobenzyl bromide is a valuable substrate in modern catalytic cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

The Suzuki cross-coupling reaction is a powerful method for forming biaryl structures. While typically used for aryl halides, the reaction has been extended to benzylic halides. Research has demonstrated that 2-fluorobenzyl bromide can be effectively coupled with arylboronic acids using a palladium catalyst. combi-blocks.com In a study utilizing a highly active tetraphosphine/palladium catalyst system, the reaction of 2-fluorobenzyl bromide with phenylboronic acid yielded the desired 2-fluorodiphenylmethane (B1329804) with a very high turnover number (TON) of 83,000, showcasing the efficiency of this catalytic method even with an ortho-substituted substrate. combi-blocks.com The general mechanism of Suzuki coupling involves oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.

Table 2: Palladium-Catalyzed Suzuki Cross-Coupling of 2-Fluorobenzyl Bromide

Rhodium catalysts have been utilized to promote the homo-coupling of benzylic halides to form substituted bibenzyls. In this transformation, two molecules of the benzyl halide are joined together. Studies have shown that rhodium complexes can catalyze the homo-coupling of various benzyl halides. For example, when 4-fluorobenzyl bromide was treated with a Grignard reagent in the presence of Wilkinson's catalyst (RhCl(PPh₃)₃), the corresponding homo-coupled product, 1,2-bis(4-fluorophenyl)ethane, was formed in high yield alongside the biphenyl (B1667301) product from the Grignard reagent's own coupling. The benzyl halide in this context acts as an oxidizing agent. The proposed mechanism involves the formation of a rhodium-bis(benzyl) complex, which then undergoes reductive elimination to furnish the C-C coupled product.

Palladium-Catalyzed Suzuki Cross-Coupling Reactions with Arylboronic Acids.

Radical Processes and Electron Transfer Reactions

The benzylic position of 2-fluorobenzyl bromide is susceptible to radical-mediated reactions due to the resonance stabilization of the resulting benzylic radical. khanacademy.org The formation of benzyl bromides can itself be achieved through radical bromination of the corresponding toluene (B28343) derivative, highlighting the stability of the benzylic radical intermediate. vulcanchem.com

In the context of its reactivity, 2-fluorobenzyl bromide can be involved in processes initiated by single-electron transfer (SET). SET can lead to the formation of a benzylic radical. beilstein-journals.orgacs.org For instance, electrochemical methods can generate a benzylic radical cation from a benzylic substrate via single-electron oxidation. beilstein-journals.org This highly reactive intermediate can then undergo further transformations. beilstein-journals.org The generation of radicals from organohalides is a cornerstone of many synthetic methods, and while specific studies on 2-fluorobenzyl bromide are part of a broader field, the principles of radical generation and subsequent reaction apply. rsc.org

Electron transfer is a fundamental step in many chemical transformations. researchgate.net In reactions involving substrates like 2-fluorobenzyl bromide, an electron transfer event can initiate a cascade of reactions. The formation of an amine radical cation through SET, for example, can lead to the generation of a reactive alkyl radical after deprotonation, which can then engage with other molecules. acs.org

Mechanistic Elucidation of Reactivity Pathways

Understanding the precise mechanisms by which 2-fluorobenzyl bromide reacts is crucial for controlling reaction outcomes and designing new synthetic methodologies. This involves studying the transient species that form during the reaction and the factors that influence reactivity and selectivity.

The study of reaction intermediates and transition states provides deep insight into a reaction's pathway. For reactions involving 2-fluorobenzyl bromide, several types of intermediates have been identified or proposed.

Organometallic Intermediates: A key intermediate derived from 2-fluorobenzyl bromide is the Grignard reagent, 2-fluorobenzyl magnesium bromide. This organometallic compound is formed by reacting the bromide with magnesium metal and is used in the synthesis of various pharmaceutical intermediates, such as cyclopropyl (B3062369) benzyl ketones. google.comepo.orgresearchgate.net

Cationic Intermediates: In reactions proceeding through an Sₙ1-type mechanism, the formation of a benzylic carbocation is a key step. More complex cationic intermediates, such as phenonium ions, have also been proposed and investigated through computational analysis in reactions of benzyl bromides. nih.gov Furthermore, benzylic radical cations can be generated as intermediates under electrochemical conditions. beilstein-journals.org

Transition States: For bimolecular reactions, such as Sₙ2 or E2 pathways, the structure and energy of the transition state are critical. The E2 transition state is complex, involving the simultaneous breaking and forming of multiple bonds. libretexts.org Computational methods, such as Density Functional Theory (DFT), are frequently employed to model these transient structures and elucidate reaction mechanisms and selectivity. beilstein-journals.org

The fluorine atom at the ortho position of the benzene (B151609) ring exerts a significant influence on the reactivity of the benzylic carbon. This influence is a combination of electronic and steric effects.

Electronic Effects: The highly electronegative fluorine atom can modulate the electronic properties of the aromatic ring and the benzylic position. This can enhance the reactivity of C-H bonds ortho to the fluorine substituent towards metal centers in certain catalytic cycles. acs.org The fluorine substituent can also affect bond dissociation energies, making processes like oxidative addition more thermodynamically favorable. acs.org Conversely, in some reactions, the ortho-fluorine can lead to lower conversion yields, potentially due to intramolecular coordination with a nearby functional group, as observed in the oxidation of 2-fluorobenzyl alcohol. researchgate.net The presence of ortho-fluorine has been shown to dramatically increase the rate of reactions like the protodeboronation of aryl boronic acids, underscoring its powerful electronic influence. researchgate.net

Steric Effects: The fluorine atom, while relatively small, can introduce steric hindrance that influences the regioselectivity of reactions. The 2-fluorobenzyl group can sterically hinder the approach of reagents to certain positions on a molecule, thereby directing substitution to a less hindered site. In directed reactions, the interplay between the directing group and substituents like ortho-fluorine can dictate the stereochemical outcome. beilstein-journals.org

Table 2: Influence of the Ortho-Fluorine Substituent

| Effect Type | Observation | Consequence | Reference(s) |

|---|---|---|---|

| Electronic | Enhanced reactivity of ortho C-H bonds with metal centers. | Facilitates certain catalytic C-H functionalization reactions. | acs.org |

| Electronic | Increased rate of protodeboronation in analogous aryl boronic acids. | Demonstrates strong electron-withdrawing influence. | researchgate.net |

| Electronic/Coordinative | Lower yield in oxidation of 2-fluorobenzyl alcohol. | Potential intramolecular coordination between F and OH group. | researchgate.net |

| Steric | Hindrance to reagent approach at adjacent positions. | Governs regioselectivity in substitution reactions. | |

| Steric/Electronic | Dictates stereochemical outcome in directed fluorination. | Controls product stereochemistry in complex transformations. | beilstein-journals.org |

Deuterium (B1214612) labeling is a powerful experimental technique used to trace the pathways of atoms through a reaction and to probe the nature of transition states. By replacing specific hydrogen atoms with deuterium, chemists can gain unambiguous evidence for proposed mechanistic steps.

One of the primary applications is the determination of the kinetic isotope effect (KIE), which is the change in the reaction rate upon isotopic substitution. A significant KIE (kH/kD > 1) indicates that the C-H bond is being broken in the rate-determining step of the reaction. snnu.edu.cn This has been used to support mechanisms in various transformations, including rhodium-catalyzed allylic C-H activation. snnu.edu.cn

Deuterium labeling is also invaluable for confirming the source of protons in a reaction. For example, by using a deuterated reagent, it can be determined if a proton (or deuteron) from that reagent is incorporated into the final product, as was shown in a reductive aldol (B89426) reaction using deuterated rongalite. rsc.org Similarly, studies with deuterated solvents or reactants can track H-D exchange processes and rule out or confirm pathways involving specific intermediates. acs.org Tracing the final position of the deuterium atom in the product can also reveal unexpected molecular rearrangements, such as 1,3-shifts, that occur during the reaction. snnu.edu.cn Although specific deuterium labeling studies focused solely on 2-fluorobenzyl bromide are not detailed in the provided context, the methodology is a standard and essential tool for confirming the mechanistic pathways of reactions it undergoes. researchgate.netuni-muenchen.de

Applications of 2 Fluorobenzyl Bromide in Advanced Organic Synthesis

Role as a Key Intermediate in Pharmaceutical and Agrochemical Development.

The strategic placement of fluorine and bromine atoms makes 2-fluorobenzyl bromide an invaluable precursor in the synthesis of a wide array of bioactive molecules. guidechem.comchemimpex.com Its utility spans the creation of novel pharmaceutical agents and the enhancement of existing drug properties.

Synthesis of Novel Pharmaceutical Agents and Biologically Active Compounds.

2-Fluorobenzyl bromide serves as a crucial starting material or intermediate in the synthesis of various pharmaceutical agents. chemimpex.comnetascientific.com Its reactivity allows for the facile introduction of the 2-fluorobenzyl group into more complex structures, a common strategy in medicinal chemistry to develop new drug candidates. chemimpex.com Research has demonstrated its application in the synthesis of compounds targeting neurological disorders. chemimpex.com

A notable example is the synthesis of 2,9-bis(2-fluorobenzyl)-β-carbolinium bromide, which has shown promising anticancer activities. scilit.com In one study, this compound was synthesized from L-tryptophan, and subsequent N-benzylation with 2-fluorobenzyl bromide yielded the final product with high efficiency. scilit.com The resulting β-carboline derivative exhibited significant cytotoxic effects against several cancer cell lines. scilit.com

Furthermore, 2-fluorobenzyl bromide is utilized in creating derivatives of pyrimidine (B1678525), a core structure in many biologically active compounds. mdpi.commdpi.com For instance, it has been used to synthesize 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-formamidine hydrochloride, an important intermediate for the antithrombotic drug Riociguat. google.com

Introduction of the 2-Fluorobenzyl Moiety to Enhance Pharmacological Properties.

The incorporation of a 2-fluorobenzyl moiety into a molecule can significantly influence its pharmacological profile. chemimpex.comnetascientific.com The fluorine atom, due to its high electronegativity and small size, can alter properties such as metabolic stability, binding affinity, and lipophilicity. tandfonline.com This strategic fluorination can lead to improved drug efficacy and pharmacokinetics. tandfonline.com

The 2-fluorobenzyl group is often introduced to explore structure-activity relationships (SAR) in drug design. netascientific.com By systematically modifying a lead compound with this group, medicinal chemists can probe the impact of fluorine substitution on biological activity, paving the way for more potent and selective therapeutic agents. netascientific.com For example, the introduction of a 2-fluorobenzyl group in pyridazinone derivatives led to the development of potent and selective monoamine oxidase-B (MAO-B) inhibitors, which are potential candidates for treating neurodegenerative diseases. nih.gov

Precursor for Prasugrel Synthesis.

One of the most significant applications of 2-fluorobenzyl bromide is its role as a key precursor in the synthesis of Prasugrel. sigmaaldrich.comchemicalbook.comchemicalbook.in Prasugrel is a potent antiplatelet drug used to prevent blood clots. google.com The synthesis of Prasugrel involves the condensation of α-cyclopropylcarbonyl-2-fluorobenzyl bromide with a thienopyridine derivative. google.comgoogle.com

Several synthetic routes to Prasugrel prominently feature 2-fluorobenzyl bromide or its derivatives. For instance, a common method involves the bromination of cyclopropyl-2-fluorobenzyl ketone to yield α-cyclopropylcarbonyl-2-fluorobenzyl bromide, a crucial intermediate. google.com This highlights the industrial importance of 2-fluorobenzyl bromide in the production of this life-saving medication.

Contribution to Material Science and Specialty Chemical Production.

Beyond pharmaceuticals, 2-fluorobenzyl bromide finds applications in material science and the production of specialty chemicals. chemimpex.comnetascientific.com The incorporation of fluorine into polymers and other materials can enhance their properties, such as thermal stability and chemical resistance. chemimpex.com

2-Fluorobenzyl bromide is used in the synthesis of fluorinated compounds that exhibit unique characteristics beneficial for material science research. chemimpex.com Its ability to undergo nucleophilic substitution reactions makes it a versatile tool for creating a diverse range of chemical entities for various industrial applications. chemimpex.com For example, it can be used to produce specialty polymers and coatings with improved durability. chemimpex.com

Building Block for Complex Organic Scaffolds.

The reactivity of 2-fluorobenzyl bromide makes it an excellent building block for constructing complex heterocyclic scaffolds, which are prevalent in many biologically active molecules. chemimpex.com

Synthesis of Substituted Pyrimidines and Imidazolo[1,2-a]pyrimid-5-ones.

2-Fluorobenzyl bromide is employed as an alkylating agent in the synthesis of various substituted pyrimidines and fused pyrimidine systems. sigmaaldrich.comchemicalbook.comsigmaaldrich.com Specifically, it has been used in the synthesis of 2-pyrrolo[2,3-d]pyrimidines and 8-alkylated imidazolo[1,2-a]pyrimid-5-ones. sigmaaldrich.comchemicalbook.comsigmaaldrich.com These heterocyclic systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The reaction typically involves the alkylation of a nitrogen atom within the heterocyclic core with the 2-fluorobenzyl group. sigmaaldrich.comchemicalbook.com

Preparation of β-Carbolinium Bromide Derivatives

2-Fluorobenzyl bromide is a valuable reagent in the synthesis of substituted β-carbolinium bromides, a class of compounds investigated for their potential pharmacological properties. The core of the synthesis involves the N-alkylation of a β-carboline scaffold using 2-fluorobenzyl bromide to introduce the 2-fluorobenzyl group onto one or both nitrogen atoms of the heterocyclic system.

A specific example is the synthesis of 2,9-bis(2-fluorobenzyl)-β-carbolinium bromide. researchgate.net In this procedure, a precursor such as ethyl β-carboline-3-carboxylate is treated with 2-fluorobenzyl bromide in the presence of a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent, typically dimethylformamide (DMF). researchgate.netikm.org.my The reaction proceeds via an initial N-alkylation, followed by a Krapcho decarboxylation, which is the removal of the ester group, and a subsequent second alkylation, ultimately yielding the disubstituted product in high yield. ikm.org.my The reaction mechanism involves the nucleophilic attack by the nitrogen atoms of the β-carboline ring on the electrophilic benzylic carbon of 2-fluorobenzyl bromide, displacing the bromide ion. researchgate.net The structure of these novel compounds is typically confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. researchgate.netresearchgate.net

Formation of Fluorinated Unnatural Amino Acid Derivatives

The synthesis of non-proteinogenic, or unnatural, amino acids is a significant area of research in medicinal chemistry and drug discovery. 2-Fluorobenzyl bromide serves as a key building block for creating fluorinated amino acid derivatives, where the fluorine atom can impart unique properties such as increased metabolic stability or altered binding affinity.

One established method is the asymmetric alkylation of a glycine-derived Schiff base. In this approach, a chiral nickel(II) complex of the Schiff base of glycine (B1666218) and a chiral auxiliary is used. rsc.org The complex is deprotonated with a base to form a nucleophilic enolate, which is then reacted with an electrophile like 2-fluorobenzyl bromide. This reaction forms a new carbon-carbon bond at the α-position of the glycine moiety with high diastereoselectivity. Subsequent acidic hydrolysis of the alkylated complex liberates the desired unnatural amino acid, which can then be protected (e.g., with an Fmoc group) for use in peptide synthesis. rsc.org

Another powerful strategy is the Schöllkopf method, which utilizes a chiral bis-lactim ether auxiliary derived from valine and glycine. vulcanchem.com The auxiliary is deprotonated with a strong base such as n-butyllithium (n-BuLi) at low temperatures (−78°C) to generate a chiral enolate. This enolate is then alkylated with 2-fluorobenzyl bromide. vulcanchem.com Mild acidic hydrolysis cleaves the auxiliary, yielding the methyl ester of the new fluorinated amino acid, which is then protected (e.g., with a Boc group) and saponified to afford the final enantiomerically enriched fluorinated amino acid derivative. vulcanchem.com These methods provide reliable access to specific stereoisomers of amino acids containing the 2-fluorobenzyl side chain. acs.orgnih.gov

Utilization in Defect Passivation for Perovskite Solar Cells (as a derivative)

While 2-fluorobenzyl bromide is not directly applied to perovskite solar cells (PSCs), its derivatives, specifically fluorinated benzylammonium salts, are used for defect passivation to enhance device efficiency and stability. researchgate.net The relevant derivative, 2-fluorobenzylammonium iodide (often abbreviated as o-FBAI or FBZAI), is synthesized from 2-fluorobenzylamine, which is readily prepared from 2-fluorobenzyl bromide.

Research on tin-based perovskite solar cells has demonstrated the effectiveness of various fluorinated ammonium (B1175870) iodide derivatives as passivating agents. The inclusion of these additives leads to marked improvements in key photovoltaic parameters. researchgate.net

Table 1: Representative Photovoltaic Performance of Tin-Based Perovskite Solar Cells with Fluorobenzylammonium Iodide (FBZAI) Passivation

| Device Configuration | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| Control (No Additive) | Data not specified | Data not specified | Data not specified | Lower than passivated |

| With FBZAI Derivative | 0.8925 | 26.47 | 66.28 | 16.13 |

| Data sourced from a study on FASnI₃-based devices. researchgate.net |

Synthesis of N-(5-Bromo-2-fluorobenzyl)phthalimide for diverse applications

N-(5-Bromo-2-fluorobenzyl)phthalimide is a useful synthetic intermediate, particularly for building more complex molecules, including precursors for radiolabeled imaging agents. Its synthesis from 2-fluorobenzyl bromide is a multi-step process.

The first step involves the selective bromination of the aromatic ring of 2-fluorobenzyl bromide. Through an electrophilic aromatic substitution reaction, a bromine atom is introduced onto the benzene (B151609) ring. The fluorine atom is an ortho-, para-director, and the benzyl (B1604629) bromide group is also weakly ortho-, para-directing. The position para to the fluorine (C5) is electronically favored and sterically accessible, leading to the formation of 5-bromo-2-fluorobenzyl bromide as the major product.

The second step is a classical Gabriel synthesis. wikipedia.orgbyjus.com In this reaction, the 5-bromo-2-fluorobenzyl bromide intermediate is treated with potassium phthalimide (B116566). masterorganicchemistry.com The phthalimide anion, being an excellent nucleophile, attacks the electrophilic benzylic carbon, displacing the bromide ion in an SN2 reaction. libretexts.org This forms a stable carbon-nitrogen bond and yields the final product, N-(5-bromo-2-fluorobenzyl)phthalimide. The reaction avoids the over-alkylation problems often associated with using ammonia. byjus.com The resulting phthalimide can then be used in further reactions, or the primary amine (5-bromo-2-fluorobenzylamine) can be liberated from it through hydrazinolysis. wikipedia.org

Advanced Analytical Techniques in the Research of 2 Fluorobenzyl Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-fluorobenzyl bromide, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular framework.

Proton (¹H) NMR for Structural Confirmation

Proton NMR (¹H NMR) is instrumental in identifying the types and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of 2-fluorobenzyl bromide, the benzylic methylene (B1212753) protons (CH₂) typically appear as a singlet around 4.5 to 5.10 ppm. The aromatic protons resonate in the region of 6.9 to 7.5 ppm, often exhibiting complex splitting patterns due to coupling with each other and with the adjacent fluorine atom. For instance, in a derivative, 1-(2-fluorobenzyl)-1H-indole-2,3-dione, the N-CH₂ benzyl (B1604629) proton resonance is observed as a singlet between δ 4.85–5.10 ppm.

Table 1: Representative ¹H NMR Data for 2-Fluorobenzyl Bromide Derivatives

| Functional Group | Chemical Shift (δ) ppm |

|---|---|

| Benzylic Methylene (CH₂) | 4.5 - 5.10 |

| Aromatic Protons (Ar-H) | 6.9 - 7.5 |

Note: Chemical shifts can vary depending on the solvent and the specific molecular context.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. In the spectrum of 2-fluorobenzyl bromide, the benzylic carbon (CH₂) signal is observed, and the aromatic carbons appear as multiple signals in the aromatic region. The carbon atom bonded to the fluorine atom exhibits a large C-F coupling constant, a characteristic feature in the ¹³C NMR of organofluorine compounds. For example, in a related compound, 1-(2-trifluoromethylbenzyl)piperidine, the carbon atoms of the trifluoromethylbenzyl group show distinct signals, including a quartet for the CF₃ carbon due to C-F coupling. rsc.org

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

Fluorine-19 NMR (¹⁹F NMR) is a powerful and highly sensitive technique for characterizing fluorine-containing compounds. lcms.cz The chemical shift of the fluorine atom in 2-fluorobenzyl bromide is indicative of its electronic environment. lcms.cz A singlet is typically observed in the ¹⁹F NMR spectrum, with a chemical shift that can be influenced by the solvent and substituents. lcms.cz For instance, in 1-(2-fluorobenzyl)-1H-indole-2,3-dione, a singlet appears at δ -122 to -125 ppm, confirming the presence of the 2-fluorobenzyl group. The large chemical shift dispersion in ¹⁹F NMR minimizes the probability of peak overlap, simplifying spectral interpretation. azom.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of 2-fluorobenzyl bromide and to study its fragmentation patterns, which aids in structural confirmation. The molecular ion peak ([M]⁺) will correspond to the molecular weight of the compound (189.02 g/mol ). nist.gov Due to the presence of bromine, a characteristic isotopic pattern is observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). Common fragmentation pathways include the loss of the bromine atom to form a stable benzyl cation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 2-fluorobenzyl bromide displays characteristic absorption bands. These include aromatic C-H stretching vibrations typically observed above 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. A key feature is the C-F stretching vibration, which appears in the fingerprint region, generally between 1000 and 1400 cm⁻¹. The presence of these characteristic bands confirms the key functional groups within the molecule. thermofisher.com

Table 2: Typical IR Absorption Frequencies for 2-Fluorobenzyl Bromide

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | >3000 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-F Stretch | 1000 - 1400 |

| C-Br Stretch | <700 |

Note: These are general ranges and can vary slightly.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable in the analysis of 2-fluorobenzyl bromide, facilitating both the determination of its purity and the real-time monitoring of chemical reactions in which it is a reactant. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the two most prominently used methods, each offering distinct advantages for specific analytical challenges.

High-Performance Liquid Chromatography (HPLC) in Synthetic Studies

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of reactions involving 2-fluorobenzyl bromide. Its utility lies in its ability to separate components of a complex mixture, allowing for the quantification of reactants, products, and byproducts over time. This is particularly valuable in synthetic chemistry, where understanding reaction kinetics and optimizing conditions are crucial.

In a typical application, a small aliquot of the reaction mixture is withdrawn at various time intervals, diluted, and injected into the HPLC system. A common approach for analyzing compounds like 2-fluorobenzyl bromide is reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.

For instance, the progress of reactions involving substituted benzyl bromides has been effectively monitored using a C18 column. google.com The separation of the various components is achieved by a gradient elution, where the composition of the mobile phase is changed over the course of the analysis. A typical mobile phase might consist of an aqueous buffer (e.g., sodium dihydrogen phosphate) and an organic solvent like methanol (B129727) or acetonitrile. google.com The separated components are then detected using an ultraviolet (UV) detector, with the wavelength set to an absorbance maximum for the compounds of interest, such as 227 nm for benzyl-containing molecules. google.com

The data obtained from HPLC analysis allows chemists to plot the concentration of reactants and products as a function of time, providing insights into the reaction rate and helping to determine when the reaction has reached completion.

Table 1: Illustrative HPLC Parameters for Reaction Monitoring of a Substituted Benzyl Bromide

| Parameter | Condition |

| Instrument | HP 1050 device or equivalent |

| Column | Phenomenex Luna 5µ C18(2), 250 x 4.6 mm |

| Mobile Phase A | 1.2 g of NaH₂PO₄ per 1 L of water (pH = 3.0) |

| Mobile Phase B | Methanol |

| Detection | UV at 227 nm |

| Reaction Status | Routinely monitored via sample injection |

This table presents a representative set of conditions for monitoring reactions involving substituted benzyl bromides, based on established methodologies for similar compounds. google.com

In some cases, derivatization may be employed prior to HPLC analysis, especially for trace-level quantification. This involves reacting the analyte with a reagent to form a derivative that has improved chromatographic or detection properties. For benzyl halides, a derivatizing agent can be used to shift the UV absorbance to a higher wavelength, thereby minimizing interference from the sample matrix. rsc.org

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is the premier method for assessing the purity of 2-fluorobenzyl bromide, owing to the compound's volatile nature. Commercial suppliers routinely use GC to certify the purity of their products, often reporting purities upwards of 97.5%. thermofisher.com The technique is highly sensitive and provides excellent resolution for separating volatile organic compounds.

For purity analysis, a small amount of the 2-fluorobenzyl bromide sample is dissolved in a suitable solvent, such as diethyl ether, and injected into the GC. indofinechemical.com The sample is vaporized in a heated injector and carried by an inert gas (the mobile phase, typically helium) through a capillary column. The column contains a stationary phase, a microscopic layer of liquid or polymer on an inert solid support. For substituted benzyl bromides, a common stationary phase is 5% Phenylmethyl Siloxane. indofinechemical.com

The separation is based on the differential partitioning of the sample components between the mobile and stationary phases. As the components exit the column, they are detected by a detector, most commonly a Flame Ionization Detector (FID), which is highly sensitive to organic compounds. The resulting chromatogram shows peaks corresponding to each component, with the area of each peak being proportional to its concentration. The purity of the 2-fluorobenzyl bromide is determined by comparing the area of its peak to the total area of all peaks in the chromatogram.

Table 2: Typical GC Parameters for Purity Assessment of a Substituted Benzyl Bromide

| Parameter | Condition |

| Analysis Method | Capillary Column Gas Chromatography |

| Stationary Phase | 5% Phenylmethyl Siloxane |

| Column Dimensions | 25 m x 0.22 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injector Temperature | 270°C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300°C |

| Oven Program | 80°C for 5 min, then 12°C/min to 250°C, hold for 10 min |

| Purity Achieved | >98% |

This table outlines a standard set of GC conditions for determining the purity of substituted benzyl bromides, as detailed in certificates of analysis for related compounds. indofinechemical.com

Emerging Research Directions and Future Perspectives

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of benzal bromides often involves reagents and solvents that are environmentally problematic. A major thrust in modern chemistry is the development of "green" synthetic pathways that minimize waste, reduce energy consumption, and utilize safer chemicals. chemistryjournals.net

Future research in this area for 2-Fluorobenzal bromide is likely to focus on several key principles of green chemistry:

Alternative Solvents: Moving away from traditional chlorinated solvents like carbon tetrachloride towards greener alternatives such as water, ionic liquids, or supercritical fluids is a primary goal. chemistryjournals.net Water, in particular, is an attractive solvent due to its non-toxicity and abundance, and reactions in water can sometimes show significant rate acceleration. rsc.org

Catalyst-Assisted Reactions: The use of catalysts can enable reactions to proceed under milder conditions, reducing energy requirements and potentially increasing selectivity, thereby minimizing byproduct formation. nih.gov

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. nih.gov A patent for a related compound, α-cyclopropylcarbonyl-2-fluorobenzyl bromide, highlights a method using phenyltrimethylammonium (B184261) tribromide, which is described as having mild reaction conditions, high selectivity, and being environmentally friendly, suggesting a direction for future syntheses. google.com

A comparison of traditional versus greener bromination reagents illustrates this trend:

| Reagent/Method | Traditional Drawbacks | Greener Alternative/Advantage | Citation |

| Elemental Bromine (Br₂) | Produces HBr gas; difficult to handle; lower selectivity. | Solid reagents like Tetrapropylammonium nonabromide (Pr₄NBr₉) are safer, easier to handle, and show higher selectivity. | google.comorganic-chemistry.org |

| N-Bromosuccinimide (NBS) | Can have low product yield and high cost; purification can be difficult. | Methods using alternative brominating agents or catalytic systems aim for higher yield and purity with less waste. | google.com |

| Chlorinated Solvents | Toxic, volatile, and ozone-depleting. | Water, ionic liquids, and solvent-free approaches (mechanochemistry) are being explored. | chemistryjournals.netnih.govcardiff.ac.uk |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Catalysis is at the forefront of improving the efficiency of reactions involving this compound. The unique structure of fluorinated benzyl (B1604629) bromides, featuring electron-withdrawing substituents, enhances their reactivity and selectivity in certain chemical reactions. netascientific.com Research is focused on developing novel catalysts that can precisely control these reactions.

Key areas of exploration include:

Lewis Acid Catalysis: Lewis acids are being investigated to activate substrates and control reaction pathways. For example, scandium triflate and yttrium chloride have been incorporated into 3D-printed stirrer devices to act as catalysts, simplifying work-up procedures and allowing for catalyst reuse. ucl.ac.uk

Photoredox Catalysis: This emerging field uses light to drive chemical reactions. A metallaphotoredox reaction has been developed for the cross-electrophile coupling of aryl bromides and benzyl bromides, allowing for the efficient synthesis of diverse di(hetero)arylmethanes. acs.org

Transition-Metal Catalysis: Palladium-based catalysts are widely used for cross-coupling reactions. rsc.org Research is ongoing to develop more active and robust catalysts, such as those that can operate under milder conditions or with a broader range of substrates. rsc.org For instance, cooperative Pd/Ag catalytic systems have been developed for the difluoromethylation of aryl bromides. rsc.org

Organocatalysis: The use of small organic molecules as catalysts is a growing field. Phenanthroline-based catalysts, for example, have been developed for the highly diastereoselective glycosylation of alcohols with sugar bromides. researchgate.net

Broadening the Synthetic Utility in Complex Target Molecule Synthesis

This compound serves as a key intermediate and building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. netascientific.com Its application in synthesizing a variety of compounds demonstrates its versatility.

Examples of its use include:

Pharmaceutical Intermediates: It is a precursor in the synthesis of the antiepileptic drug rufinamide (B1680269) and the antiplatelet agent prasugrel. chemistryviews.orgsigmaaldrich.com

Heterocyclic Chemistry: It is used as an alkylating agent in the synthesis of various heterocyclic compounds, such as 2-pyrrolo[2,3-d]pyrimidines and imidazo[2,1-b] chemistryviews.orgvulcanchem.comchemimpex.comthiadiazole derivatives. sigmaaldrich.commdpi.com

Bioactive Molecules: The 2-fluorobenzyl group, introduced via this reagent, is found in molecules with potential anticancer and antidepressant activities. researchgate.netnih.gov For example, it has been incorporated into β-carbolineum bromides evaluated for anticancer properties and coumarin (B35378) derivatives with potential antidepressant effects. researchgate.netnih.gov

Future work will likely see this compound used to create even more structurally diverse and complex molecules as synthetic methodologies become more advanced.

Advanced Computational Design for New Derivatives with Tailored Properties

Computational chemistry and in silico studies are becoming indispensable tools in modern drug discovery and materials science. advanceaec.net These methods allow researchers to design and predict the properties of new molecules before they are synthesized in the lab, saving time and resources.

For this compound, computational approaches can be used to:

Design Novel Derivatives: By modifying the structure of the 2-fluorobenzyl group, computational tools can help design new derivatives with specific electronic and steric properties. koyauniversity.org These studies can guide the rational design of synthetic targets with enhanced biological activity or material characteristics. emma.events

Predict Biological Activity: Molecular docking studies can simulate how a molecule, such as one derived from this compound, might bind to a biological target like a protein or enzyme. nih.govmdpi.com For example, docking studies have been used to predict the binding affinity of derivatives for targets like the VEGF receptor tyrosine kinase and the 5-HT1A receptor. vulcanchem.comnih.gov

Evaluate Pharmacokinetic Properties (ADMET): In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of new compounds, helping to identify promising drug candidates early in the discovery process. vulcanchem.commdpi.com

| Computational Method | Application for this compound Derivatives | Example Finding | Citation |

| Molecular Docking | Predicts binding mode and affinity to biological targets. | A derivative showed strong predicted affinity for the VEGF receptor tyrosine kinase. | vulcanchem.com |

| ADMET Prediction | Assesses drug-likeness and potential toxicity. | A derivative was predicted to have high plasma protein binding and be metabolized by CYP3A4. | vulcanchem.com |

| Molecular Dynamics | Simulates the movement and interaction of the molecule with its target over time. | Used to confirm the stability of a ligand-protein complex. | mdpi.com |

Integration with High-Throughput Screening and Automated Synthesis Platforms

The fields of drug discovery and materials science are increasingly reliant on automation and high-throughput methods to accelerate the pace of research. mdpi.comsygnaturediscovery.com Integrating reagents like this compound into these workflows is a key future direction.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a biological target. embl.org Libraries of compounds derived from this compound can be screened to quickly identify "hits" with desired activities. sygnaturediscovery.com Specialized tools like catalyst-coated glass beads (ChemBeads) and screening kits facilitate the use of reagents in automated HTS systems. sigmaaldrich.com

Automated Synthesis: Robotic platforms can now perform multi-step chemical syntheses with minimal human intervention. chemistryviews.orgresearchgate.net These systems, which can be linear or radial in design, enable the rapid production of compound libraries for screening. chemistryviews.org For example, a radial synthesizer was used to create a library of rufinamide derivatives starting from a fluorinated benzyl bromide. chemistryviews.org Automated platforms for liquid-liquid extraction are also being developed to streamline the purification process in parallel synthesis. nih.gov

The integration of this compound into these automated systems will enable a faster and broader exploration of the chemical space, accelerating the discovery of new molecules with valuable properties. nih.gov

Q & A

Q. What are the standard protocols for synthesizing 2-fluorobenzal bromide, and how can reproducibility be ensured?

Synthesis typically involves bromination of 2-fluorotoluene derivatives using bromine in the presence of a catalyst (e.g., Fe powder) under controlled temperature and light conditions . To ensure reproducibility, document reaction parameters (e.g., molar ratios, temperature ramps, irradiation time) meticulously, and validate purity via GC-MS or HPLC. Include detailed experimental steps in the main manuscript or supplementary materials, adhering to journal guidelines for compound preparation and characterization .

Q. What safety precautions are critical when handling this compound?

Use personal protective equipment (PPE) including gloves, goggles, and fume hoods. In case of skin/eye contact, rinse immediately with water for ≥15 minutes and seek medical assistance . Avoid inhalation; work in well-ventilated areas. Refer to safety codes S26 (eye rinsing) and S36/37/39 (protective gear) from SDS documentation .

Q. Which analytical techniques are essential for characterizing this compound?

Confirm identity via H/C NMR (for structural elucidation) and FTIR (for functional groups). Purity assessment requires GC-MS or HPLC (>95% purity threshold for research-grade compounds) . Melting point (mp) and refractive index data (e.g., mp 30°C for analogs like 4-bromo-2-fluorobenzyl bromide) should align with literature values .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during this compound synthesis?

Employ Design of Experiments (DoE) to test variables like catalyst loading, bromine stoichiometry, and reaction time. Statistical tools (e.g., multivariate optimization) resolve trade-offs between yield and selectivity . For example, excess bromine may increase di-substitution by-products; iterative refinement using fractional factorial designs can isolate optimal conditions.

Q. How should researchers resolve contradictory spectroscopic data (e.g., NMR vs. GC-MS) for this compound derivatives?

Cross-validate results with orthogonal methods: X-ray crystallography for absolute configuration, HRMS for molecular weight confirmation, and TGA for thermal stability . If impurities persist, use preparative HPLC to isolate compounds and re-analyze. Document discrepancies in supplementary materials with raw data files .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing fluorine atom at the ortho position enhances electrophilicity at the benzylic carbon. Kinetic studies (e.g., monitoring reaction rates under varying temperatures/pH) can elucidate transition states. Computational modeling (DFT) further predicts regioselectivity and steric effects in cross-coupling reactions .

Q. How does the fluorine substituent influence the stability and shelf-life of this compound?

Fluorine’s inductive effect reduces electron density, potentially slowing hydrolysis. Conduct accelerated stability studies under controlled humidity/temperature. Compare degradation products (via LC-MS) with non-fluorinated analogs to quantify stability improvements. Store samples at 0°C–6°C in amber vials to prevent photodegradation .

Data Presentation Guidelines

-

Tables : Include synthesis yields, spectroscopic peaks (NMR shifts, IR bands), and purity metrics. For example:

Parameter Value Method Yield 78% Gravimetric H NMR (CDCl₃) δ 7.45 (d, J=8.2 Hz) 400 MHz Purity 97.5% HPLC (220 nm) -

Figures : Provide reaction schematics, DoE contour plots, and chromatograms in high resolution. Label axes clearly (e.g., "Reaction Time vs. Yield") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.